2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
Description
The compound 2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline features a quinazoline core substituted with a 4-bromophenyl group, a furan-2-yl moiety, and a chloro group. Quinazoline derivatives are of significant interest due to their diverse pharmacological and material science applications, often attributed to their aromatic π-system and substituent-driven electronic effects . This compound’s structural complexity underscores the need for comparative analysis with analogs to elucidate substituent effects on properties like crystallinity, reactivity, and bioactivity.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrClN4O/c28-19-10-8-17(9-11-19)23-16-24(25-7-4-14-34-25)33(32-23)27-30-22-13-12-20(29)15-21(22)26(31-27)18-5-2-1-3-6-18/h1-15,24H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVOIPSTHIXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to consolidate and analyze research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H18BrClN4O
- Molecular Weight : 436.76 g/mol
- Key Functional Groups :
- Pyrazole ring
- Quinazoline moiety
- Bromophenyl and furan substituents
The presence of these functional groups suggests a diverse range of potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing pyrazole and quinazoline rings exhibit significant anticancer properties. The compound in focus has shown promising results in various cancer cell lines, including:
- Mechanism of Action : The anticancer effects are likely mediated through the inhibition of specific kinases involved in cell proliferation and survival. For instance, quinazoline derivatives are known to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in tumor growth .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Pyrazoles have been reported to exhibit:
- Antibacterial Effects : Effective against a range of Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibits the growth of pathogenic fungi, making it a candidate for treating fungal infections .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects. These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antioxidant Activity
The antioxidant potential of this compound is notable, as pyrazole derivatives are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential for preventing various diseases associated with oxidative damage, including cancer and neurodegenerative disorders .
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have confirmed the structural integrity of synthesized compounds .
In Vitro Studies
In vitro studies have demonstrated that the compound inhibits cell growth in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | |
| MCF-7 (Breast Cancer) | 12.3 | |
| HeLa (Cervical Cancer) | 8.9 |
These findings highlight the compound's potential as an anticancer agent.
In Vivo Studies
Preliminary in vivo studies have suggested that the compound can reduce tumor size in xenograft models without significant toxicity to normal tissues . Further research is needed to evaluate long-term effects and therapeutic windows.
Scientific Research Applications
Structural Representation
The compound features a complex structure that includes:
- A quinazoline core
- A pyrazole moiety
- Halogenated phenyl groups
This structural diversity contributes to its unique biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of the pyrazole scaffold exhibit significant anticancer properties. For instance, compounds similar to 2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Inhibition
A study published in Molecules demonstrated that pyrazole derivatives inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspases, leading to increased apoptosis rates .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to suppress the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.
Case Study: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, a similar compound demonstrated significant reduction in paw edema and inflammatory markers in serum, suggesting potential use as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds like this compound have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
Research indicated that certain synthesized pyrazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Chemical Reactions Analysis
Quinazoline Core Formation
Quinazolines are often synthesized using metal-catalyzed cyclization or cascade reactions:
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Benzimidate precursors : Methyl N-cyano-2-nitrobenzimidates undergo reductive cyclization with Fe/HCl to form quinazolines .
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Coupling strategies : Suzuki-Miyaura cross-coupling has been employed to link aryl boronic acids with brominated quinazoline intermediates .
Key Reaction Conditions and Yields
Table 1 : Representative reaction conditions for similar pyrazole-quinazoline hybrids.
Bioactivity Trends in Related Compounds
While direct data for the target compound is unavailable, analogous structures exhibit:
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Antibacterial activity : Pyrazole-quinazoline hybrids show inhibition against Gram-positive pathogens (e.g., Staphylococcus aureus) .
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Anticancer potential : Quinazoline derivatives often inhibit kinase targets or induce apoptosis .
Table 2 : Bioactivity of related pyrazole-quinazoline derivatives.
| Compound Type | Activity Profile | Ref. |
|---|---|---|
| Pyrazole hybrids | MIC: 1.17–2.34 μg/mL vs. Acinetobacter | |
| Quinazoline derivatives | IC₅₀: 8.04 μM (MCF-7 cells) |
Structural Analysis and Stability
The 4,5-dihydro-1H-pyrazole moiety may exhibit tautomerism or hydrogen bonding, influencing solubility. The 6-chloro-4-phenylquinazoline core’s electron-withdrawing chlorine group likely enhances stability and lipophilicity.
Comparison with Similar Compounds
Key Comparison :
- Core Structure : Quinazoline (target) vs. thiazole (compounds 4/5).
- Quinazoline’s larger π-system may enhance π-π stacking interactions compared to thiazole.
- Halogen Substituents : Bromo (target) vs. chloro/fluoro (compounds 4/5).
- Bromine’s larger van der Waals radius (1.85 Å vs. 1.47 Å for Cl, 1.42 Å for F) may influence steric packing and lattice energy.
Quinazoline Derivatives with Varied Substituents
A structurally related quinazoline derivative (6-chloro-2-[5-(furan-2-yl)-3-(2-methoxyphenyl)-dihydropyrazol-1-yl]-4-phenylquinazoline) differs in substituent positions and identity:
- Methoxyphenyl (electron-donating) replaces bromophenyl (electron-withdrawing).
- Substituent position: 2-methoxyphenyl (ortho) vs. 4-bromophenyl (para) in the target compound.
Key Comparison :
- Stereochemical Impact : Ortho-substitution in the methoxy analog introduces steric hindrance, likely altering molecular conformation compared to the para-substituted bromophenyl group in the target compound .
Crystallographic and Conformational Trends
Isostructurality observed in compounds 4 and 5 suggests that halogen substitution (Cl vs. However, bromine’s larger size in the target compound may challenge this trend, as seen in cases like 3-chloro- vs. 3-bromo-cinnamic acid, where halogen size dictates polymorphism . Computational tools like SHELXL and Multiwfn are critical for analyzing such structural nuances, enabling precise refinement of crystallographic data and electronic property calculations .
Data Table: Comparative Analysis of Structural and Electronic Features
Research Findings and Implications
- Halogen Effects : Bromine’s bulk in the target compound may reduce isostructurality with chloro/fluoro analogs, as observed in cinnamic acid derivatives .
- Synthetic Methodology : High-yield crystallization in DMF (compounds 4/5) suggests similar protocols could optimize the target compound’s synthesis .
Q & A
Q. What are the common synthetic routes for synthesizing the compound, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving cyclization and condensation reactions. For example, phosphorous oxychloride (POCl₃) is used as a cyclizing agent at elevated temperatures (120°C) to form pyrazole and quinazoline moieties . Intermediates are characterized using IR spectroscopy, NMR (¹H and ¹³C), and HPLC (>95% purity validation) .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and torsion angles (e.g., C–Br bond: 1.89 Å; dihedral angles between aromatic rings) . Complementary techniques include ¹H/¹³C NMR for chemical environment analysis and HPLC for purity assessment .
Q. What solvent systems and conditions optimize recrystallization for high purity?
Polar solvents like dimethyl sulfoxide (DMSO) are effective for recrystallization due to the compound’s solubility profile. Flash chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is used for purification, achieving >95% purity as validated by HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the roles of bromophenyl and furan substituents in bioactivity?
SAR studies involve synthesizing analogs with substituent variations (e.g., replacing bromophenyl with chlorophenyl or modifying the furan ring) and testing biological activity. For example, replacing the 4-bromophenyl group with 4-chlorophenyl in analogs reduced antibacterial efficacy by 40%, highlighting the bromine atom’s role in target binding . Tabulated data from such analogs (e.g., IC₅₀ values) guide pharmacophore modeling .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Contradictions often arise from methodological differences, such as bacterial strain selection (Gram-positive vs. Gram-negative) or assay conditions (aerobic vs. anaerobic). Standardizing protocols (e.g., CLSI guidelines) and using isogenic microbial panels can isolate compound-specific effects . Meta-analyses of IC₅₀ ranges (e.g., 2–15 µM in antimicrobial assays) help identify outliers .
Q. How can molecular docking and pharmacophore modeling elucidate the compound’s mechanism of action?
Computational methods integrate with experimental data by docking the compound into target proteins (e.g., σ₁ receptors or tubulin). Pharmacophore models based on pyrazole and quinazoline moieties predict key interactions, such as hydrogen bonding with Thr196 in σ₁R or hydrophobic interactions with tubulin’s colchicine-binding site . Validation via mutagenesis studies (e.g., Thr196Ala) confirms critical binding residues .
Q. What experimental approaches determine the compound’s stability under varying pH and temperature conditions?
Accelerated stability testing involves incubating the compound in buffers (pH 1–13) at 40–60°C for 4–8 weeks. Degradation products are monitored via LC-MS, and Arrhenius plots predict shelf life. For example, the compound showed <5% degradation at pH 7.4 and 25°C over 6 months, but rapid hydrolysis occurred under acidic conditions (pH 1) .
Q. How can reaction conditions be optimized to improve multi-step synthesis yields?
Yield optimization focuses on catalytic systems (e.g., switching from POCl₃ to TiCl₄ for cyclization) and stepwise temperature control. For instance, maintaining 80°C during pyrazole formation increased yields from 27% to 86% in analogous syntheses . DOE (Design of Experiments) models identify critical factors like solvent polarity and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
